4-tert-Butylbenzene-1-sulfinyl chloride

Description

Significance of Sulfonyl Functional Groups in Organic Synthesis

The sulfonyl group (-SO₂) is an essential functional group in organic chemistry, primarily due to its strong electron-withdrawing nature and its ability to participate in a diverse range of chemical transformations. fiveable.mefiveable.me This electron-withdrawing capacity can stabilize adjacent carbocations or carbanions, enabling selective chemical reactions. fiveable.me Compounds containing sulfonyl groups are central to many areas of chemical science, including pharmaceuticals, agrochemicals, and material science. researchgate.netresearchgate.net

Key roles of the sulfonyl functional group in synthesis include:

Formation of Sulfonamides: The reaction of sulfonyl chlorides with primary or secondary amines is a robust method for forming sulfonamides, a class of compounds with extensive applications in medicinal chemistry, including antibacterial agents. fiveable.meresearchgate.net

Protecting Groups: Sulfonyl groups are frequently employed as protecting groups for alcohols, amines, and other functional groups due to their stability under many reaction conditions and their subsequent removal under specific, mild conditions. fiveable.me

Leaving Groups: The sulfonate group is an excellent leaving group, making it valuable in nucleophilic substitution and elimination reactions.

Synthetic Intermediates: The versatility of the sulfonyl group allows it to be used in a variety of bond-forming reactions, serving as a versatile building block for more complex molecular architectures. researchgate.net

The presence of a sulfonyl group significantly influences the physical and chemical properties of a molecule, affecting its polarity, solubility, and intermolecular interactions. fiveable.me For instance, introducing a sulfonyl group can increase the water solubility of organic compounds, a desirable trait for biological applications. fiveable.mefiveable.me

Overview of Benzene (B151609) Derivatives with tert-Butyl Substituents in Chemical Research

Benzene and its derivatives are fundamental structures in organic chemistry. The introduction of a tert-butyl group onto a benzene ring imparts specific and often advantageous properties to the molecule. The tert-butyl group is large and bulky, which introduces significant steric hindrance. nih.gov This steric bulk can influence the regioselectivity of subsequent reactions on the aromatic ring and can shield the molecule from certain chemical or thermal attacks, thereby enhancing its stability. nih.gov

The tert-butyl group also affects the electronic properties of the benzene ring. It is an electron-donating group through an inductive effect, which can increase the electron density of the aromatic system. nih.gov Furthermore, the hydrophobic nature of the alkyl group can increase the solubility of the compound in non-polar organic solvents. nih.govsolubilityofthings.com These characteristics make tert-butyl substituted benzene derivatives valuable in various applications, from the synthesis of high-performance polymers to their use as intermediates in the production of pharmaceuticals and agrochemicals.

Contextualization of 4-tert-Butylbenzene-1-sulfonyl Chloride in Academic Studies

4-tert-Butylbenzene-1-sulfonyl chloride, also known as p-tert-butylbenzenesulfonyl chloride, is a specific arylsulfonyl chloride that combines the features of both the sulfonyl chloride group and the tert-butyl substituted benzene ring. It is a solid at room temperature with a melting point in the range of 78-81 °C. sigmaaldrich.comchemicalbook.com This compound serves as a crucial intermediate in the synthesis of various fine chemicals and pharmaceuticals. google.com

The synthesis of 4-tert-butylbenzene-1-sulfonyl chloride typically involves the sulfonation of tert-butylbenzene (B1681246) to produce 4-tert-butylbenzenesulfonic acid. google.comprepchem.com This intermediate is then treated with a chlorinating agent, such as thionyl chloride, to yield the final sulfonyl chloride product. google.com

In academic and industrial research, 4-tert-butylbenzene-1-sulfonyl chloride is primarily used as a reagent to introduce the 4-tert-butylphenylsulfonyl group into other molecules. A documented application is its use in the synthesis of 1-[bis-(4-fluorophenyl)-methyl]-4-(4-tert-butylbenzenesulfonyl)piperazine, a molecule of interest in medicinal chemistry research. sigmaaldrich.com The presence of the tert-butyl group in the reagent can confer desirable properties, such as increased lipophilicity or modified biological activity, to the final product.

Below are the key chemical and physical properties of 4-tert-Butylbenzene-1-sulfonyl chloride.

| Property | Value |

|---|---|

| CAS Number | 15084-51-2 |

| Molecular Formula | C₁₀H₁₃ClO₂S |

| Molecular Weight | 232.73 g/mol |

| Melting Point | 78-81 °C |

| Physical Form | Solid |

Detailed research findings on the synthesis of high-purity 4-tert-butylbenzene-1-sulfonyl chloride have been published, outlining methods to minimize impurities, which is critical for its application in the pharmaceutical industry. google.com For example, purification processes have been developed that utilize crystallization from alkanes to achieve purities exceeding 99.8% by HPLC analysis. google.com

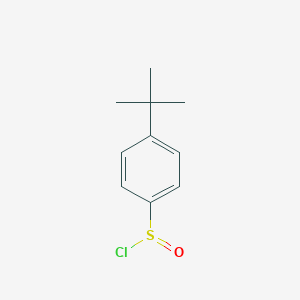

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylbenzenesulfinyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClOS/c1-10(2,3)8-4-6-9(7-5-8)13(11)12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJFEBMXSXBVRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70794227 | |

| Record name | 4-tert-Butylbenzene-1-sulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70794227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64790-77-8 | |

| Record name | 4-tert-Butylbenzene-1-sulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70794227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Tert Butylbenzene 1 Sulfonyl Chloride

Precursor Synthesis: Sulfonation of tert-Butylbenzene (B1681246)

The introduction of a sulfonic acid (-SO₃H) group onto the tert-butylbenzene ring is the pivotal transformation in synthesizing the precursor for 4-tert-butylbenzene-1-sulfonyl chloride. This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where an electrophilic sulfur species, typically sulfur trioxide (SO₃) or its protonated form, is attacked by the electron-rich aromatic ring. masterorganicchemistry.comwikipedia.org The bulky tert-butyl group is an ortho-para director, meaning it directs incoming electrophiles to the positions ortho and para to itself. ucla.edustackexchange.com However, due to significant steric hindrance from the tert-butyl group, the para-substituted product is heavily favored. msu.edulibretexts.org

Direct Sulfonation Approaches

Direct sulfonation remains the most common and industrially significant method for producing 4-tert-butylbenzenesulfonic acid. This approach involves the reaction of tert-butylbenzene with potent sulfonating agents.

Common reagents for this process include:

Concentrated Sulfuric Acid (H₂SO₄)

Fuming Sulfuric Acid (Oleum, a solution of SO₃ in H₂SO₄) masterorganicchemistry.com

Sulfur Trioxide (SO₃)

Chlorosulfuric Acid (HSO₃Cl) wikipedia.orggoogle.com

The reaction conditions, particularly temperature and the choice of sulfonating agent, are critical in controlling the yield and isomeric purity of the product. A typical laboratory procedure involves the slow addition of fuming sulfuric acid to tert-butylbenzene while maintaining a temperature below 25°C to manage the exothermic reaction, followed by gentle heating to ensure complete conversion. prepchem.com Studies on the nitration of tert-butylbenzene have shown that the bulky nature of the tert-butyl group sterically hinders attack at the ortho positions, leading to a high preference for the para product. msu.edulibretexts.org This steric effect is similarly dominant in sulfonation, making the direct approach a highly regioselective method for obtaining the desired 4-substituted precursor.

Catalytic Sulfonation Methods

To enhance reaction efficiency and selectivity, catalytic methods for sulfonation have been explored, aiming to reduce the use of harsh reagents and improve process sustainability.

The use of inorganic salts as catalysts in aromatic sulfonation has been a subject of investigation. Historically, salts like mercurous sulfate (B86663) were used to catalyze the sulfonation of benzene (B151609). wikipedia.org The general principle involves the salt assisting in the generation of the active electrophile or in stabilizing the reaction intermediate. While the catalytic activity of various inorganic materials in promoting the sulfonation of aromatic compounds has been studied, specific applications and detailed findings for the sulfonation of tert-butylbenzene using inorganic salt catalysts are not widely reported in recent literature.

Ionic liquids (ILs) have emerged as promising media and catalysts for a variety of chemical reactions due to their unique properties, such as low vapor pressure, thermal stability, and tunable solvency. mdpi.commdpi.com In the context of sulfonation, Brønsted acidic ionic liquids, particularly those functionalized with sulfonic acid groups (-SO₃H), are of significant interest. rasayanjournal.co.inresearchgate.net

These functionalized ILs can act as both the solvent and the acid catalyst, potentially offering a more controlled and recyclable system compared to traditional strong acids. rasayanjournal.co.in While direct studies on the sulfonation of tert-butylbenzene using this method are not extensively detailed, research on the alkylation of phenols and catechols with tert-butyl alcohol catalyzed by SO₃H-functionalized ionic liquids demonstrates their effectiveness in related electrophilic substitutions. researchgate.netresearchgate.net The application of this technology to precursor formation could lead to a greener synthetic route with simplified product separation and catalyst reuse.

Emerging Sulfonation Techniques for Precursors

Technological advancements have introduced new methods for promoting chemical reactions, offering potential improvements in efficiency, speed, and environmental impact.

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide range of chemical reactions. mdpi.org By utilizing microwave irradiation, this technique can achieve rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times and improved yields. mdpi.com The energy from microwaves interacts with polar molecules in the mixture, causing rapid heating that can enhance reaction kinetics. mdpi.com While specific protocols for the microwave-assisted sulfonation of tert-butylbenzene are not yet commonplace, the successful application of microwave heating to synthesize sulfonamides directly from sulfonic acids highlights the potential of this technology. acs.org Applying MAOS to the sulfonation of tert-butylbenzene could offer a more energy-efficient and faster alternative to conventional heating methods.

Enzymatic Sulfonation

Information regarding the specific enzymatic sulfonation of tert-butylbenzene to produce 4-tert-butylbenzenesulfonic acid is not available in the reviewed scientific literature. Current research on biocatalytic sulfonation primarily focuses on the sulfation of alcohols and amines by sulfotransferases, a different class of reaction from the direct electrophilic substitution on an aromatic ring.

Process Optimization for Sulfonation Reaction

The synthesis of the precursor, 4-tert-butylbenzenesulfonic acid, is typically achieved through the electrophilic sulfonation of tert-butylbenzene. The optimization of this process is critical for ensuring high purity of the intermediate, which in turn affects the quality and yield of the final sulfonyl chloride product.

Temperature control is a crucial parameter in the sulfonation of aromatic compounds to minimize the formation of undesirable side products. The reaction of sulfur trioxide with aromatic compounds is highly exothermic, and localized overheating can lead to the formation of by-products, particularly sulfones. google.com For instance, the reaction between benzene and sulfur trioxide can yield significant amounts of diphenyl sulfone. google.com In the case of 4-tert-butylbenzene sulfonation, diphenylsulfone derivatives are recognized as key by-products. google.com

General best practices for aromatic sulfonation suggest that the reaction temperature should be maintained at or below 100°C. google.com More specifically, preferred temperatures often range from 40°C to 60°C to minimize these side reactions. google.com One described laboratory preparation method for 4-tert-butylbenzenesulfonic acid involves the slow addition of fuming sulfuric acid to tert-butylbenzene while maintaining the temperature below 25°C, followed by heating to 80°C to complete the reaction. prepchem.com This staged temperature profile helps to control the initial exothermic reaction before driving it to completion.

The choice of solvent can influence the purity of the resulting 4-tert-butylbenzenesulfonic acid. While the reaction can be performed using sulfonating agents like fuming sulfuric acid directly, the use of a non-polar solvent may offer advantages. One laboratory method describes reacting tert-butylbenzene with gaseous sulfur trioxide in dichloroethane at temperatures between 80–120°C, which can achieve high conversion rates. The use of a solvent can help in managing the reaction heat and may influence the isomer distribution and by-product profile. For related aromatic compounds, the solvent system has been shown to have a notable influence on the sulfonic acid product distribution. semanticscholar.org After the reaction, purification of the 4-tert-butylbenzenesulfonic acid is typically achieved through crystallization.

Conversion of 4-tert-Butylbenzenesulfonic Acid to Sulfonyl Chloride

The transformation of the sulfonic acid group into a sulfonyl chloride is a key step in the synthesis of the target compound. This is accomplished using various chlorinating agents.

Several chlorinating agents are effective for converting 4-tert-butylbenzenesulfonic acid into its corresponding sulfonyl chloride. Commonly employed reagents include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅). google.com Among these options, thionyl chloride is often preferred from an economic standpoint. google.com

The efficiency of the chlorination reaction is highly dependent on the specific conditions employed. A documented method involves reacting 4-tert-butylbenzenesulfonic acid with thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF). google.com The reaction temperature is typically maintained between 20°C and 100°C. google.com

One detailed procedure specifies charging a reactor with 4-tert-butylbenzenesulfonic acid and N,N-dimethylformamide, maintaining a temperature of 70°C, and adding thionyl chloride dropwise over a period of 2 hours. google.com The mixture is then stirred at the same temperature for an additional 2 hours to ensure the reaction goes to completion. google.com The molar ratio of the chlorinating agent to the sulfonic acid is a critical factor; a ratio of 1 to 10 moles of chlorinating agent per mole of sulfonic acid is suggested, with a more preferable range being 2 to 4 moles. google.com

Yield enhancement strategies focus on the purification of the crude 4-tert-butylbenzenesulfonyl chloride. After the reaction, the crude product can be isolated and then purified by crystallization from a suitable solvent. Alkanes such as heptane (B126788) or cyclohexane (B81311) have been shown to be effective for this purpose. google.com Following a reaction with thionyl chloride, the crude product can be dissolved in heptane, and cooling the solution to 0°C induces the precipitation of high-purity crystals. google.com This purification method effectively removes impurities, including diphenylsulfone by-products, to yield 4-tert-butylbenzenesulfonyl chloride with a purity as high as 99.8%. google.com This specific crystallization process resulted in a final product yield of 61% with respect to the starting sulfonic acid. google.com An alternative method using thionyl chloride in dichloromethane (B109758) as a solvent reported a yield of 90%.

Table of Reaction Conditions for the Synthesis of 4-tert-Butylbenzenesulfonyl Chloride

The following table summarizes a set of reaction conditions for the conversion of 4-tert-butylbenzenesulfonic acid to 4-tert-butylbenzenesulfonyl chloride.

| Parameter | Value | Reference |

| Starting Material | 4-tert-Butylbenzenesulfonic acid | google.com |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | google.com |

| Catalyst | N,N-Dimethylformamide (DMF) | google.com |

| Molar Ratio (SOCl₂:Sulfonic Acid) | 2.8 : 1 | google.com |

| Reaction Temperature | 70°C | google.com |

| Reaction Time | 4 hours (2h addition + 2h stirring) | google.com |

| Purification Method | Crystallization from Heptane | google.com |

| Final Purity | 99.8% (by HPLC) | google.com |

| Final Yield | 61% | google.com |

Advanced Synthetic Strategies for Purity and Yield

Achieving a high yield of the desired para-isomer of tert-butylbenzene-1-sulfonyl chloride while minimizing the formation of other isomers and byproducts is a primary objective in its synthesis.

A significant advancement in the synthesis of 4-tert-butylbenzene-1-sulfonyl chloride is the development of a two-step chlorosulfonation method. This strategy allows for the separate control of the sulfonation and chloroacylation reactions under different conditions, which effectively suppresses the formation of various isomers and sulfone byproducts. google.com

The process begins with the sulfonation of tert-butylbenzene. In the first step, tert-butylbenzene is reacted with a controlled amount of chlorosulfonic acid at a low temperature, typically between 5°C and 15°C. google.com An inorganic salt catalyst, such as sodium sulfate, may be added to further control the reaction. google.com This initial step is crucial for directing the substitution to the desired para position. google.com

In the second step, after the initial sulfonation is complete, a second portion of chlorosulfonic acid is added at a slightly higher temperature, for instance between 15°C and 25°C, to facilitate the chloroacylation reaction. google.com This two-step approach, by optimizing the conditions for each distinct reaction, can increase the yield of 4-tert-butylbenzene-1-sulfonyl chloride to between 95% and 100%. google.com

The following table summarizes representative reaction conditions for the two-step chlorosulfonation process:

| Step | Reagents | Temperature Range | Reaction Time | Molar Ratio (Reagent:tert-butylbenzene) |

| Step 1: Sulfonation | tert-butylbenzene, Chlorosulfonic Acid, Sodium Sulfate | 5-15°C | 1.0-1.5 hours | Chlorosulfonic Acid: 1.0-1.5 : 1 |

| Step 2: Chloroacylation | Intermediate from Step 1, Chlorosulfonic Acid | 15-25°C | 2.0 hours | Chlorosulfonic Acid: 1.5-3.5 : 1 |

This data is compiled from representative examples and claims in patent literature. google.com

Downstream Purification and Isolation Techniques

The isolation and purification of 4-tert-butylbenzene-1-sulfonyl chloride from the crude reaction mixture are critical for obtaining a product with the high purity required for its applications.

Precipitation is a widely used technique for the purification of 4-tert-butylbenzene-1-sulfonyl chloride. One effective method involves pouring the reaction mixture into a mixture of ice and water. google.com This causes the solid 4-tert-butylbenzene-1-sulfonyl chloride to precipitate out of the solution, which can then be collected by filtration. google.com

A more advanced precipitation method for achieving very high purity involves the use of alkanes. In this process, the crude 4-tert-butylbenzene-1-sulfonyl chloride is treated with an alkane, such as heptane or cyclohexane. google.com For example, the reaction solution containing the crude product can be added to a mixture of heptane and water. After separation, the organic layer is cooled, leading to the precipitation of high-purity crystals. google.com This method is particularly effective at removing impurities like diphenylsulfones. google.com The resulting product can achieve a purity of 99.8% as determined by HPLC analysis. google.com

The table below illustrates the effectiveness of alkane precipitation on the purity of 4-tert-butylbenzene-1-sulfonyl chloride:

| Purification Stage | Key Impurity | Purity Level (by HPLC area %) |

| Crude Product | Diphenylsulfones | 86.3% |

| After Alkane Precipitation | Not Detected | 99.8% |

Data is based on examples provided in patent documentation. google.com

Recrystallization is another fundamental technique for purifying solid organic compounds. The principle of this method relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent would dissolve the 4-tert-butylbenzene-1-sulfonyl chloride completely at an elevated temperature but only sparingly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. The process involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified crystals are then collected by filtration.

Chemical Reactivity and Mechanistic Investigations of 4 Tert Butylbenzene 1 Sulfonyl Chloride

Electrophilic Characteristics of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) in 4-tert-butylbenzene-1-sulfonyl chloride is characterized by a sulfur atom in a high oxidation state (+6), bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement renders the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. The bulky tert-butyl group, being an electron-donating group through hyperconjugation and inductive effects, slightly modulates the electrophilicity of the sulfonyl chloride moiety. However, the dominant electronic effect remains the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom.

The reactivity of the sulfonyl chloride is a key aspect of its chemistry, enabling a variety of transformations. The sulfur-chlorine bond is the primary site of reaction, with the chloride ion acting as a good leaving group in nucleophilic substitution reactions. This electrophilic nature is fundamental to its utility in organic synthesis, particularly in reactions where a sulfonyl group is introduced into a molecule.

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Group

Nucleophilic substitution at the sulfonyl sulfur atom is a cornerstone of the reactivity of 4-tert-butylbenzene-1-sulfonyl chloride. These reactions typically proceed through a mechanism that can have characteristics of both Sₙ2 and addition-elimination pathways, depending on the nucleophile and reaction conditions.

One of the most significant applications of 4-tert-butylbenzene-1-sulfonyl chloride is in the synthesis of sulfonamides. This is achieved through its reaction with primary or secondary amines. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the sulfonamide bond.

A typical reaction involves dissolving 4-(tert-butyl)benzenesulfonyl chloride in a solvent like dichloromethane (B109758) and then slowly adding an amine, often in the presence of a base to neutralize the HCl produced. chemicalbook.com For example, the reaction with concentrated ammonia (B1221849) yields 4-(tert-butyl)benzenesulfonamide. chemicalbook.com

This reaction is widely employed in medicinal chemistry. The resulting sulfonamide moiety is a key structural feature in a variety of therapeutic agents. For instance, 4-tert-butylbenzenesulfonamide (B193189) is an intermediate and a degradation impurity of the endothelin receptor antagonist, Bosentan.

The reactivity of 4-tert-butylbenzene-1-sulfonyl chloride with alcohols allows for its use in protecting group chemistry. Alcohols can be converted to sulfonate esters by reacting them with the sulfonyl chloride in the presence of a base, such as pyridine. The resulting 4-tert-butylbenzenesulfonate esters are generally stable to a range of reaction conditions, effectively "protecting" the hydroxyl group from unwanted reactions.

The tert-butyl group on the aromatic ring can influence the stability and reactivity of the sulfonate ester, making it a useful alternative to other sulfonyl chlorides like p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride). The bulky nature of the tert-butyl group can provide steric hindrance, which can sometimes be advantageous in selective protection of one alcohol in the presence of others. The removal of the protecting group (deprotection) can typically be achieved under reductive conditions.

Role as a Reagent in Sulfonylation Reactions

4-tert-Butylbenzene-1-sulfonyl chloride serves as a key reagent in sulfonylation reactions, which involve the introduction of the 4-tert-butylbenzenesulfonyl group onto a substrate. These reactions are not limited to the formation of sulfonamides and sulfonate esters but can also extend to the sulfonylation of other nucleophiles.

The 4-tert-butylphenylsulfonyl group, once incorporated into a molecule, can influence its chemical and physical properties. The bulky and lipophilic nature of the tert-butyl group can enhance solubility in organic solvents and can also be used to introduce a sterically demanding group for directing subsequent reactions or for studying structure-activity relationships in medicinal chemistry.

Mechanistic Studies and Stereochemical Outcomes in Sulfonylation

The mechanism of sulfonylation reactions involving aryl sulfonyl chlorides has been a subject of detailed investigation. The stereochemical outcome of these reactions is of particular importance, especially when a new stereocenter is formed or when the reaction is used to differentiate between enantiotopic groups.

In catalytic enantioselective sulfonylation reactions, the steric and electronic properties of the sulfonyl chloride can have a profound impact on the enantioselectivity of the transformation. The size of the aryl sulfonyl group, in particular, can be a critical factor.

While specific studies focusing solely on the influence of the 4-tert-butyl group in 4-tert-butylbenzene-1-sulfonyl chloride on enantioselectivity are not extensively detailed in the provided context, general principles of asymmetric catalysis suggest that the bulky tert-butyl group can play a significant role. In reactions catalyzed by chiral catalysts, the sulfonyl chloride binds to the catalyst-substrate complex, and the steric bulk of the aryl group can influence the orientation of the reactants, thereby favoring the formation of one enantiomer over the other.

For instance, in the desymmetrization of meso-diols, a chiral catalyst can selectively catalyze the sulfonylation of one of the two enantiotopic hydroxyl groups. The interaction between the bulky 4-tert-butylphenylsulfonyl group and the chiral catalyst can enhance the facial discrimination of the prochiral substrate, leading to higher enantiomeric excess in the product. The larger steric demand of the tert-butyl group compared to a methyl group (as in tosyl chloride) or a hydrogen atom (as in benzenesulfonyl chloride) can lead to more pronounced steric interactions within the transition state, which can be exploited to achieve higher levels of enantioselectivity.

Research in the field of enantioselective catalysis has shown that tuning the steric and electronic properties of both the catalyst and the reagents is crucial for optimizing enantioselectivity. The use of sulfonyl chlorides with varying aryl substituents, including the 4-tert-butyl group, provides a valuable tool for chemists to fine-tune these interactions and achieve the desired stereochemical outcome in a wide range of synthetic transformations.

Interactive Data Table: Properties of 4-tert-Butylbenzene-1-sulfonyl Chloride

| Property | Value |

| IUPAC Name | 4-(tert-Butyl)benzene-1-sulfonyl chloride |

| CAS Number | 15084-51-2 |

| Molecular Formula | C₁₀H₁₃ClO₂S |

| Molecular Weight | 232.73 g/mol |

| Melting Point | 78-81 °C |

| Boiling Point | 165 °C / 18 mmHg |

| Appearance | White to light yellow crystalline powder |

| Solubility | Chloroform (Slightly), Methanol (Slightly) |

| SMILES | CC(C)(C)c1ccc(cc1)S(=O)(=O)Cl |

| InChIKey | YEZADZMMVHWFIY-UHFFFAOYSA-N |

Identification of Carbon Radical Intermediates in Sulfonylation Mechanisms

Detailed experimental or computational studies identifying carbon radical intermediates specifically in sulfonylation reactions involving 4-tert-Butylbenzene-1-sulfinyl chloride are not available in the reviewed literature. While free radical mechanisms have been investigated for some sulfonylation reactions, particularly under photolytic or radical-initiated conditions, specific evidence such as spectroscopic data (e.g., EPR) or product analysis that would confirm the presence of carbon radical intermediates derived from or reacting with this compound could not be located.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

No specific Kinetic Isotope Effect (KIE) studies for reactions involving this compound have been found in the public domain. Such studies are crucial for elucidating the rate-determining steps of reaction mechanisms by observing the effect of isotopic substitution on reaction rates. The absence of this data for this compound means that a detailed mechanistic analysis based on KIEs cannot be provided at this time.

Applications in Advanced Organic Synthesis

Introduction of the Sulfonyl Chloride Functional Group into Complex Architectures

The primary role of 4-tert-butylbenzene-1-sulfonyl chloride is to introduce the 4-tert-butylbenzenesulfonyl moiety into target molecules. This functional group is integral in modifying the electronic and steric properties of a molecule. Sulfonyl chlorides, as a class of compounds, are recognized as crucial organic synthetic intermediates. magtech.com.cn The reaction typically involves the nucleophilic attack of an amine, alcohol, or other nucleophile on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide or sulfonate ester linkage. This reagent is also used in the preparation of palladium dichloride catalysts, which are effective in cross-coupling reactions between aryl boronic acids and heteroaryl chlorides, highlighting its role in constructing complex molecular frameworks. sigmaaldrich.com

Utility in the Synthesis of Diverse Organic Compounds

The reactivity of 4-tert-butylbenzene-1-sulfonyl chloride makes it a versatile tool for synthesizing a wide array of organic structures. A notable example is its use in the synthesis of 1-[bis-(4-fluorophenyl)-methyl]-4-(4-tert-butylbenzenesulfonyl)piperazine. sigmaaldrich.com In this synthesis, the sulfonyl chloride reacts with the secondary amine of the piperazine (B1678402) ring to form a stable sulfonamide. This reaction demonstrates the reagent's efficacy in linking different molecular fragments, a fundamental strategy in building complex organic compounds.

Contribution to Pharmaceutical and Agrochemical Molecule Synthesis

The 4-tert-butylbenzenesulfonyl group is found in various molecules designed for biological applications. The reagent's role as a precursor is critical in the synthesis of compounds with potential therapeutic or agricultural value.

Sulfonamides are a well-established class of compounds in medicinal chemistry with a broad range of biological activities. 4-tert-Butylbenzene-1-sulfonyl chloride is a key precursor for creating novel sulfonamide derivatives. Research has shown its application in synthesizing a series of N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine, which were subsequently studied for their antimicrobial properties. sigmaaldrich.com Furthermore, this compound is identified as a chemical intermediate related to the parent drug Bosentan Hydrate, which is used in pharmaceutical applications. veeprho.com There are also indications that 4-tert-Butylbenzene-1-sulfonyl chloride can be utilized in the development of cancer treatments. chemicalbook.com

Synthesis of 4-tert-Butylbenzene-1-sulfonyl Chloride

The preparation of 4-tert-butylbenzene-1-sulfonyl chloride is well-documented. A common method involves the reaction of 4-tert-butylbenzenesulfonic acid with a chlorinating agent like thionyl chloride. chemicalbook.comgoogle.com Another approach starts with tert-butylbenzene (B1681246), which is reacted with chlorosulfuric acid or concentrated sulfuric acid to produce the corresponding sulfonic acid, which is then chlorinated. google.com

The table below outlines a reported synthesis method. chemicalbook.com

| Reactants | Reagents | Conditions | Product | Yield |

| 4-t-butylphenyl sulfonic acid | Thionyl chloride | Dichloromethane (B109758), Reflux for 5 hours | 4-tert-Butylbenzene-1-sulfonyl chloride | 90% |

Derivatives and Structural Analogs of 4 Tert Butylbenzene 1 Sulfonyl Chloride

Synthesis of Substituted Arylsulfonyl Chlorides

The preparation of arylsulfonyl chlorides, including 4-tert-butylbenzene-1-sulfonyl chloride, is fundamental for the synthesis of sulfonamides and other related compounds. Traditional and modern methods offer various pathways to these important chemical intermediates.

Two of the most established methods for synthesizing arylsulfonyl chlorides are electrophilic aromatic substitution (EAS) using chlorosulfonic acid and the oxidative chlorination of organosulfur compounds like thiophenols. nih.gov However, these methods have significant limitations. EAS reactions require highly acidic conditions, which restricts the types of functional groups that can be present on the aromatic ring. nih.gov Furthermore, the regioselectivity is dictated by the electronic properties of the starting arene, which can lead to mixtures of isomers. durham.ac.uk Oxidative chlorination often involves hazardous reagents such as aqueous chlorine or strong chlorinating agents like thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂). nih.gov

More contemporary approaches have been developed to overcome these challenges. One such method is the palladium-catalyzed chlorosulfonylation of arylboronic acids, which proceeds under mild conditions and demonstrates significant tolerance for various functional groups. nih.gov Another powerful, though underutilized, technique is the chlorosulfonylation of diazonium salts, which are derived from anilines. durham.ac.uk This Sandmeyer-type reaction, first reported by Meerwein, offers excellent regiocontrol, as the position of the sulfonyl chloride group is determined by the starting aniline. durham.ac.ukacs.org Recent advancements have adapted this process for continuous flow reactors, providing a safer and more scalable method that avoids the need for strong acids. durham.ac.uk Photocatalytic methods using heterogeneous catalysts have also emerged for the synthesis of sulfonyl chlorides from aryldiazonium salts, showing high tolerance for a wide range of functional groups. acs.org

Table 1: Comparison of Synthetic Methods for Arylsulfonyl Chlorides

| Method | Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Chlorosulfonic Acid | Direct, uses simple arenes | Harsh acidic conditions, limited functional group tolerance, potential for regioisomer mixtures nih.govdurham.ac.uk |

| Oxidative Chlorination | Thiols/Disulfides, Cl₂, SO₂Cl₂ | Utilizes sulfur precursors | Often requires hazardous reagents, harsh conditions nih.govdurham.ac.uk |

| Palladium-Catalyzed Coupling | Arylboronic Acids, SO₂, Pd-catalyst | Mild conditions, good functional group tolerance nih.gov | Requires pre-functionalized starting materials |

| Sandmeyer-Type Reaction | Anilines (via Diazonium Salts), SO₂, CuCl/CuCl₂ | Excellent regiocontrol, readily available starting materials durham.ac.ukacs.org | Diazonium salts can be unstable |

| Photocatalysis | Aryldiazonium Salts, SO₂, Photocatalyst | Mild conditions, high functional group tolerance acs.org | Requires specialized equipment (light source) |

Novel N-Alkyl and N-Sulfonyl Derivatives: Design, Synthesis, and Characterization

4-tert-Butylbenzenesulfonyl chloride is a key reagent in the synthesis of complex organic molecules with potential biological activity. One notable application is in the creation of novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine. sigmaaldrich.com A series of these derivatives were synthesized and investigated for their antimicrobial properties. sigmaaldrich.com

The synthesis involves reacting 4-tert-butylbenzenesulfonyl chloride with 1-[bis(4-fluorophenyl)-methyl]piperazine to form the corresponding sulfonamide. This core structure can then be further modified. For example, N-alkyl derivatives are prepared from this sulfonamide intermediate. The design of these molecules leverages the structural features of the piperazine (B1678402) core and the bulky 4-tert-butylbenzenesulfonyl group to explore their structure-activity relationships.

Table 2: Synthesized Derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine

| Compound Type | Precursor | Key Reagent | Resulting Functional Group |

|---|---|---|---|

| N-Sulfonyl Derivative | 1-[bis(4-fluorophenyl)-methyl]piperazine | 4-tert-Butylbenzenesulfonyl chloride | N-Sulfonamide sigmaaldrich.com |

| N-Alkyl Derivatives | N-Sulfonylated piperazine intermediate | Various alkylating agents | N-Alkyl sulfonamide |

Characterization of these novel compounds is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm their molecular structure and purity.

Related tert-Butylbenzene (B1681246) Ligands and Their Metal Complexes: Synthetic and Structural Aspects

The tert-butyl group is frequently incorporated into the structure of ligands used in coordination chemistry and catalysis. Its significant steric bulk influences the geometry, stability, and reactivity of the resulting metal complexes. While 4-tert-butylbenzene-1-sulfonyl chloride is not typically used as a ligand itself, the tert-butylbenzene moiety is a key component of many important ligand systems, such as bulky phosphine (B1218219) ligands.

For instance, diphosphine ligands with a rigid backbone and tert-butyl substituents on the phosphorus atoms, known as t-Bu-xantphos ligands, have been synthesized and studied. semanticscholar.org The steric hindrance from the tert-butyl groups results in a larger "bite angle" for the ligand, which is a critical parameter in determining the outcome of catalytic reactions. semanticscholar.org These ligands are synthesized by treating a suitable backbone with a lithiating agent followed by reaction with a chlorophosphine bearing tert-butyl groups. semanticscholar.org

The coordination chemistry of these bulky ligands with transition metals like rhodium and silver has been extensively investigated. The resulting metal complexes are often characterized using X-ray crystallography to determine their precise three-dimensional structure. These structural studies provide insights into the bonding between the metal center and the ligand and help to explain the observed reactivity. The steric demands of the tert-butyl groups can prevent the formation of polymeric species, favoring monomeric complexes in solution and the solid state. semanticscholar.org The interaction of these complexes with small molecules such as H₂ and CO is also a subject of study, revealing potential applications in catalysis. semanticscholar.org

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for Purity Assessment and By-product Analysis

Chromatographic techniques are indispensable for separating 4-tert-Butylbenzene-1-sulfinyl chloride from starting materials, reagents, and reaction by-products. Given the compound's reactivity, particularly its sensitivity to moisture, analytical methods must be carefully selected and optimized.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of aryl sulfinyl and sulfonyl chlorides. Due to the inherent reactivity of the sulfinyl chloride group, which can hydrolyze to the corresponding sulfinic acid, reversed-phase HPLC (RP-HPLC) is typically employed with non-aqueous or buffered mobile phases to ensure compound integrity during analysis.

For compounds like this compound, a C18 column is commonly used. The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like trifluoroacetic acid to improve peak shape. google.com Detection is usually achieved with an ultraviolet (UV) detector, as the benzene (B151609) ring provides strong chromophoric activity. In cases where direct analysis is challenging due to reactivity, derivatization can be employed to convert the sulfinyl chloride into a more stable sulfonamide or sulfinate ester, which can then be readily quantified. researchgate.net

Table 1: Representative HPLC Method for Analysis of Aryl Sulfinyl/Sulfonyl Chlorides

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.05% Trifluoroacetic Acid) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detector | UV Spectrophotometer (e.g., at 254 nm) |

| Injection Volume | 5 - 20 µL |

Spectroscopic Elucidation of Compound Structure and Derivatives

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic environments within this compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption is the strong S=O stretching vibration. Unlike sulfonyl chlorides (R-SO₂Cl), which show two distinct S=O stretching bands (asymmetric and symmetric), sulfinyl chlorides (R-S(O)Cl) exhibit a single, strong band. acdlabs.comresearchgate.net This peak is typically found in the region of 1130-1150 cm⁻¹. Other significant absorptions include C-H stretching from the tert-butyl group and the aromatic ring, C=C stretching vibrations of the benzene ring, and the S-Cl stretch at lower frequencies.

Table 2: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (tert-Butyl) | 2970 - 2870 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| S=O Stretch | 1150 - 1130 | Strong |

| S-Cl Stretch | ~400 - 300 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Proton and Carbon Environments

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct sets of signals. The nine protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region (δ 1.3-1.4 ppm). The aromatic region will display a characteristic AA'BB' splitting pattern for the para-substituted benzene ring. The two protons ortho to the electron-withdrawing sulfinyl chloride group will be deshielded and appear as a doublet further downfield compared to the two protons meta to the group. rsc.orgchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum will confirm the number of unique carbon environments. There will be distinct signals for the methyl carbons and the quaternary carbon of the tert-butyl group. The aromatic ring will show four signals: two for the substituted carbons (C-S and C-C(CH₃)₃) and two for the protonated carbons (CH). rsc.orgconicet.gov.ar

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity / Coupling |

|---|---|---|---|

| ¹H NMR | -C(CH₃)₃ | ~1.35 | s (9H) |

| Ar-H (meta to -SOCl) | ~7.50 | d, J ≈ 8.5 Hz (2H) | |

| Ar-H (ortho to -SOCl) | ~7.85 | d, J ≈ 8.5 Hz (2H) | |

| ¹³C NMR | -C(C H₃)₃ | ~31.0 | |

| -C (CH₃)₃ | ~35.0 | ||

| Ar-C (meta to -SOCl) | ~126.0 | ||

| Ar-C (ortho to -SOCl) | ~128.0 | ||

| Ar-C (ipso, attached to t-Bu) | ~155.0 | ||

| Ar-C (ipso, attached to -SOCl) | ~145.0 |

Mass Spectrometry (e.g., ESI-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from fragmentation patterns. For this compound (Molecular Weight: 216.71 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 216. A characteristic isotopic peak at M+2 (m/z 218) with approximately one-third the intensity of the M⁺ peak would confirm the presence of a single chlorine atom. acdlabs.com

Common fragmentation pathways for aryl sulfinyl chlorides would involve the loss of the chlorine atom to form an [M-Cl]⁺ ion, or the loss of the entire sulfinyl chloride group. The tert-butyl group is also prone to fragmentation, often resulting in a prominent peak corresponding to the loss of a methyl group ([M-15]⁺) or the formation of a stable tert-butyl cation at m/z 57. researchgate.netlibretexts.orgnih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Notes |

|---|---|---|

| 216/218 | [C₁₀H₁₃SOCl]⁺ | Molecular ion peak with Cl isotope pattern |

| 201/203 | [C₉H₁₀SOCl]⁺ | Loss of a methyl group (-CH₃) |

| 181 | [C₁₀H₁₃SO]⁺ | Loss of a chlorine radical (·Cl) |

| 151 | [C₁₀H₁₁]⁺ | Loss of sulfinyl group (-SOCl) |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation |

X-ray Crystallography for Solid-State Structural Determination (of related compounds)

While a specific crystal structure for this compound may not be publicly available, X-ray crystallography of related aryl sulfonyl chlorides provides valuable insight into the expected solid-state structure. nih.gov These studies reveal a tetrahedral geometry around the sulfur atom. nih.gov

In analogous structures, the S=O and S-Cl bond lengths are well-defined. The aryl group and the sulfonyl/sulfinyl moiety are typically not coplanar, with a measurable torsion angle between the plane of the aromatic ring and the C-S-Cl plane. Intermolecular interactions, such as C-H···O hydrogen bonds involving the sulfinyl oxygen, can play a significant role in the crystal packing. nih.govresearchgate.net The bulky tert-butyl group would also influence the molecular packing arrangement in the solid state.

Inability to Source Experimental Data for Elemental Analysis of this compound

Despite a comprehensive search for detailed research findings on the elemental analysis of this compound, no specific experimental data could be located in the available scientific literature and chemical databases. While the theoretical elemental composition can be calculated from the compound's molecular formula, the crucial experimental values necessary for a comparative analysis and compositional verification are not publicly available in the searched resources.

The user's request for a detailed article section on "Elemental Analysis for Compositional Verification" necessitates a comparison between theoretical and experimentally determined percentages of Carbon, Hydrogen, Chlorine, Oxygen, and Sulfur. This comparison is fundamental to verifying the purity and composition of a synthesized compound.

The molecular formula of this compound is C₁₀H₁₃ClOS. Based on this, the theoretical elemental composition can be calculated. However, without access to published research that includes the results of an elemental analysis of this specific compound, a data table with experimental findings cannot be generated, and a thorough discussion of the compositional verification as requested cannot be completed.

Therefore, the section on "" focusing on "Elemental Analysis for Compositional Verification" cannot be provided at this time due to the absence of the required experimental data in the public domain.

Computational and Theoretical Investigations

Quantum Chemical Calculations on tert-Butylbenzene (B1681246) Derivatives

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. For complex organic compounds, methods like Density Functional Theory (DFT) and ab initio calculations are indispensable for obtaining accurate data on geometry, energy, and electronic properties.

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of organic molecules due to its balance of computational cost and accuracy. DFT calculations have been extensively used to study substituted benzene (B151609) derivatives. nih.gov For a molecule such as 4-tert-Butylbenzene-1-sulfinyl chloride, DFT can be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties like dipole moments, polarizabilities, and frontier molecular orbital energies (HOMO/LUMO).

Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used for these purposes. nih.gov For instance, studies on tert-butylbenzenium ions have utilized the B3LYP level of theory to evaluate structures. nih.gov Theoretical investigations into arenesulfonyl chlorides have also employed DFT to understand their structures and reactivity, revealing that computational data can correlate well with experimental results. nih.govmdpi.com These methods allow for the analysis of how the bulky tert-butyl group and the electronegative sulfinyl chloride group influence the geometry and electron distribution of the benzene ring.

Table 1: Representative Electronic Properties Calculable via DFT for an Aryl Sulfinyl Chloride Note: This table contains hypothetical data for illustrative purposes, based on typical results from DFT calculations on similar molecules.

| Calculated Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons; related to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons; related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, affecting intermolecular interactions. |

While B3LYP is a DFT functional, high-level ab initio methods and composite methodologies are the gold standard for achieving high accuracy in thermochemical predictions, such as enthalpies of formation (ΔfH°), atomization energies, and bond dissociation energies. Composite methods like the Gaussian-3 (G3) theory, which includes G3MP2, and Complete Basis Set (CBS) methods like CBS-QB3, systematically combine results from different levels of theory to approximate the results of a very high-level calculation with a complete basis set. nih.gov

These methods are crucial for obtaining "chemical accuracy" (typically within 1-2 kcal/mol of experimental values). For example, the "high accuracy extrapolated ab initio thermochemistry" (HEAT) protocol has been applied to benzene to compute its total atomization energy and heat of formation with very high precision. aip.org Similar approaches can be applied to substituted benzenes to provide reliable thermochemical data essential for understanding their stability and energetics. nih.govrsc.org Such calculations account for various factors including electron correlation, basis set effects, and zero-point vibrational energy to yield highly reliable predictions.

Table 2: Example of a High-Accuracy Thermochemical Calculation Scheme Note: This table illustrates the components of a typical high-level composite ab initio method.

| Component Correction | Purpose | Typical Level of Theory |

| Geometry Optimization | Find the lowest energy structure. | B3LYP/6-31G(d) |

| Zero-Point Energy (ZPE) | Account for vibrational energy at 0 K. | Scaled B3LYP/6-31G(d) frequencies |

| SCF Energy | Calculate the Hartree-Fock energy. | Large basis set (e.g., aug-cc-pVTZ) |

| Correlation Energy | Account for electron-electron interactions. | MP2, CCSD(T) |

| Empirical Corrections | Fine-tune the final energy. | Higher-level corrections (e.g., G3Large) |

Modeling of Substituent Effects on Chemical Reactivity and Stability

The chemical behavior of a substituted benzene is profoundly influenced by the nature of its substituents. The tert-butyl group at the para position in this compound acts as a weak electron-donating group through induction and hyperconjugation, while the sulfinyl chloride group is electron-withdrawing. Computational modeling is essential for quantifying these effects on the molecule's reactivity and stability.

Theoretical studies on arenesulfonyl chlorides have shown that substituent effects on reaction rates can be successfully modeled. nih.govresearchgate.net For example, the chloride exchange reaction in a series of para- and meta-substituted arenesulfonyl chlorides was found to follow the Hammett equation, and DFT calculations of the reaction barriers correlated well with experimental kinetic data. nih.govmdpi.com The inductive and steric effects of alkyl substituents, including those in the ortho position, have been computationally analyzed to explain their influence on reactivity. mdpi.com

These computational approaches can be directly applied to this compound to predict how the tert-butyl group modulates the electrophilicity of the sulfur atom and the stability of potential intermediates or transition states in reactions. Calculations can reveal changes in bond lengths, atomic charges, and the energies of reaction intermediates, providing a detailed picture of the substituent's role.

Table 3: Predicted Influence of para-Substituents on the S-Cl Bond in Aryl Sulfinyl Chlorides Note: This table presents a qualitative trend based on established principles of substituent effects, which can be quantified by computational modeling.

| para-Substituent (Y) | Electronic Effect | Predicted Effect on S-Cl Bond Polarity | Predicted Effect on Reactivity Towards Nucleophiles |

| -NO₂ | Strong Electron-Withdrawing | Increases | Increases |

| -H | Neutral (Reference) | Reference | Reference |

| -CH₃ | Electron-Donating | Decreases | Decreases |

| -C(CH₃)₃ | Electron-Donating | Decreases | Decreases |

| -OCH₃ | Strong Electron-Donating | Decreases | Decreases |

Theoretical Studies on Reaction Pathways and Transition State Geometries

Understanding the mechanism of a chemical reaction requires detailed knowledge of the reaction pathway, including the structures of all intermediates and transition states. Computational chemistry is uniquely suited for this task, as it allows for the characterization of short-lived, high-energy species that are difficult or impossible to observe experimentally.

For this compound, theoretical studies can map out the potential energy surface for various reactions, such as nucleophilic substitution at the sulfur atom. nih.gov This involves:

Locating Stationary Points: Optimizing the geometries of the reactants, products, and any intermediates.

Finding Transition States (TS): Searching for the first-order saddle point on the potential energy surface that connects reactants to products. This is the point of maximum energy along the minimum energy path.

Calculating Activation Energies: Determining the energy difference between the transition state and the reactants (ΔG‡), which is directly related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: Following the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

Studies on the analogous arenesulfonyl chlorides have used DFT to reveal that reactions like chloride-chloride exchange proceed via a single Sₙ2-like transition state. mdpi.com Similar calculations for this compound could elucidate its reaction mechanisms, predict whether reactions are concerted or stepwise, and visualize the precise three-dimensional arrangement of atoms at the transition state.

Table 4: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction Note: This table illustrates the type of data obtained from a reaction pathway calculation for a generic reaction: R-SOCl + Nu⁻ → [TS]‡ → R-SONu + Cl⁻.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) | Key Geometric Feature |

| Reactants | R-SOCl + Nu⁻ | 0.0 | Isolated molecules |

| Transition State (TS) | [Nu---S(O)(R)---Cl]⁻ | +15.2 | Elongated S-Cl bond; partially formed Nu-S bond |

| Products | R-SONu + Cl⁻ | -10.5 | Formed Nu-S bond; dissociated Cl⁻ |

Future Research Directions and Emerging Avenues

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of arylsulfonyl chlorides often involves harsh reagents and conditions, such as the use of chlorosulfonic acid or thionyl chloride, which raise environmental and safety concerns. organic-chemistry.orgmdpi.com Future research is increasingly directed towards developing greener and more sustainable synthetic methodologies.

A significant area of development is the use of photocatalysis. nih.govnih.gov Heterogeneous, transition-metal-free catalysts like potassium poly(heptazine imide) (K-PHI) are being employed to produce sulfonyl chlorides from arenediazonium salts under mild conditions, using visible light at room temperature. nih.gov This approach offers a sustainable alternative to classical methods like the Meerwein chlorosulfonylation. nih.gov Another photocatalytic strategy involves the oxidative chlorination of thiols and arylthioacetates. acs.org

Another promising avenue is the development of aqueous-based synthetic routes. rsc.orgresearchgate.net Performing the Sandmeyer-type reaction for arylsulfonyl chloride synthesis in aqueous acidic conditions, instead of traditional acetic acid, presents considerable advantages. researchgate.net This method is safer, more robust, and the low solubility of the sulfonyl chloride product in water allows for its direct precipitation, simplifying isolation and improving yields. researchgate.net Additionally, methods using N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts offer an environmentally friendly alternative that avoids hazardous reagents like chlorine gas and allows for the recycling of byproducts. organic-chemistry.org

| Synthesis Method | Key Features | Environmental Benefits |

| Heterogeneous Photocatalysis | Uses K-PHI catalyst, visible light, room temperature. nih.gov | Metal-free, mild conditions, sustainable alternative to Meerwein reaction. nih.gov |

| Aqueous Sandmeyer-type Reaction | Performed in aqueous acidic media; product precipitates. researchgate.net | Safer, robust, simplified product isolation, reduces organic solvent use. researchgate.net |

| NCS-mediated Chlorosulfonation | Utilizes N-chlorosuccinimide with S-alkylisothiourea salts. organic-chemistry.org | Avoids hazardous reagents, byproduct can be recycled. organic-chemistry.org |

| Bleach-mediated Oxidation | Employs bleach for oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org | Clean, economic, and worker-friendly. organic-chemistry.org |

Exploration of Novel Catalytic Transformations Mediated by Sulfonyl Chlorides

Sulfonyl chlorides are versatile reagents that can serve as sources for various reactive species in catalytic transformations. magtech.com.cn Future research will likely expand upon their use in novel catalytic cycles, particularly in the realm of photoredox catalysis and cross-coupling reactions.

Visible-light-mediated photocatalysis has emerged as a powerful tool for activating sulfonyl chlorides. For instance, copper-phenanthroline-based catalysts can convert olefins into chlorosulfonylated products under visible light. magtech.com.cn As sources of alkyl and aryl radicals, sulfonyl chlorides are valuable intermediates in photocatalytic coupling reactions. nih.govnih.gov This reactivity opens pathways for forming new carbon-sulfur and carbon-carbon bonds under mild conditions.

The catalytic hydrogenation of aromatic sulfonyl chlorides into valuable products like thiophenols is another area of interest. tamu.edu Research into developing robust and selective catalysts, such as palladium on charcoal, for these reductions is ongoing. tamu.edu Understanding and mitigating catalyst deactivation is a key challenge in developing efficient continuous-flow processes for these transformations. tamu.edu The exploration of sulfonyl chlorides in annulation, sulfonylation, and arylation reactions with various unsaturated compounds like alkenes, alkynes, and imines continues to be a fertile ground for discovering new chemical reactivity. magtech.com.cn

Design and Synthesis of Advanced Materials Incorporating the Arylsulfonyl Moiety

The arylsulfonyl group, with its rigid structure and specific electronic properties, is an attractive building block for advanced materials. The incorporation of the 4-tert-butylphenylsulfonyl moiety, in particular, can impart desirable characteristics such as thermal stability and solubility to polymers.

A key area of application is in the development of polymer electrolyte membranes (PEMs) for fuel cells. mdpi.com Sulfonated poly(arylene ether sulfone)s (SPAES) are a class of hydrocarbon-type proton exchange membranes being investigated as alternatives to expensive perfluorinated membranes like Nafion®. mdpi.com By incorporating specific monomers, researchers can tune properties like the glass transition temperature (Tg), which is crucial for membrane fabrication and performance. mdpi.com The 4-tert-butylbenzene-1-sulfinyl chloride could serve as a precursor for monomers used in the synthesis of such high-performance polymers.

Furthermore, polymers containing sulfonic acid groups can be synthesized by polymerizing monomers derived from sulfonyl chlorides. google.com These polymers find applications in producing films and fibers with a high affinity for basic dyes. google.com Future work will likely focus on creating novel copolymers by reacting sulfonyl chloride-containing monomers with a wide range of vinyl and vinylidene compounds to create materials with tailored mechanical, thermal, and chemical properties for diverse applications. google.com

| Material Class | Potential Monomer/Precursor | Key Properties & Applications |

| Sulfonated Poly(arylene ether sulfone)s (SPAES) | Bis(4-fluoro-3-sulfophenyl)sulfone disodium (B8443419) salt | Proton exchange membranes (PEMs) for fuel cells, tunable glass transition temperature. mdpi.com |

| Polymers with Sulfonic Acid Groups | 2-acryloylamino-2,2-dimethylethane-1-sulphonic acid | Production of films and fibers, high affinity for basic dyes. google.com |

Further Applications in Stereoselective and Enantioselective Synthesis

The sulfur atom in sulfinyl compounds is a stereogenic center, making them valuable in asymmetric synthesis. nih.gov The sulfinyl group is recognized as a powerful chiral auxiliary that is configurationally stable, easy to introduce and remove, and capable of inducing high levels of asymmetry in chemical reactions. nih.gov

Future research will continue to exploit these properties. While sulfinyl chlorides are often used as reactive intermediates, methods for their enantioselective preparation are being explored. nih.gov For example, the dynamic kinetic resolution of racemic sulfinyl chlorides in reactions with achiral alcohols, using chiral catalysts, can produce enantiomerically enriched sulfinates. nih.gov These chiral sulfinates are stable and versatile intermediates for the synthesis of other enantiomerically pure sulfinyl compounds, including sulfoxides. nih.govacs.org

The tert-butanesulfinamide auxiliary, introduced by Ellman, has found widespread application in the synthesis of enantiomerically pure amines. nih.gov This highlights the potential for developing new chiral auxiliaries derived from structures like this compound. The development of new catalytic methods for the enantioselective desymmetrization of S(VI) compounds or the direct construction of chiral S(VI) centers from prochiral precursors represents a significant challenge and a major direction for future research. researchgate.net Such advancements would provide more direct and efficient access to a wide range of chiral sulfur-containing molecules with potential applications in pharmaceuticals and agrochemicals.

Q & A

Q. What are the critical physical properties of 4-tert-Butylbenzene-1-sulfinyl chloride for experimental design?

Key properties include melting point (mp) and boiling point (bp), which inform purification and storage protocols. While direct data for the sulfinyl chloride is limited, related compounds like 4-tert-Butylbenzenesulfonyl chloride (mp 78–81°C) and 4-tert-Butylbenzoyl chloride (bp 135°C at 20 mmHg) suggest that thermal stability and phase transitions should be experimentally verified using differential scanning calorimetry (DSC) or capillary methods . Researchers should also determine hygroscopicity and solubility in common solvents (e.g., dichloromethane, THF) to optimize reaction conditions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential. The tert-butyl group’s distinct ¹H NMR singlet (~1.3 ppm) and the sulfinyl chloride’s sulfur environment (δ ~100–120 ppm in ³³S NMR) are diagnostic. Infrared (IR) spectroscopy can confirm the S=O stretch (~1050–1150 cm⁻¹). For derivatives like sulfonamides, tandem MS/MS fragmentation patterns (e.g., loss of SOCl) aid structural validation .

Q. How can researchers mitigate hydrolysis of this compound during synthesis?

Conduct reactions under inert atmospheres (argon/nitrogen) and use anhydrous solvents. Stabilize the compound by adding molecular sieves or trimethylsilyl chloride. Monitor reaction progress via thin-layer chromatography (TLC) with UV-active visualization or derivatization with amines to track sulfinamide formation .

Advanced Research Questions

Q. What methodologies resolve contradictions in reaction yields during sulfinylation reactions?

Systematic Design of Experiments (DoE) can isolate variables (e.g., temperature, stoichiometry, solvent polarity). For example, if yields vary under anhydrous vs. humid conditions, Karl Fischer titration quantifies water content. Longitudinal studies (e.g., time-course HPLC analysis) identify decomposition pathways, while bootstrapping statistical models (as in social science contradiction frameworks) assess reproducibility .

Q. How does steric hindrance from the tert-butyl group influence regioselectivity in nucleophilic substitutions?

Computational modeling (DFT or MD simulations) predicts steric and electronic effects. Experimentally, compare reactivity with less-hindered analogs (e.g., 4-methylbenzene sulfinyl chloride) in SN2 reactions. X-ray crystallography or NOE NMR experiments reveal spatial arrangements affecting accessibility to the sulfinyl center .

Q. What chromatographic conditions optimize analysis of this compound and its byproducts?

Reverse-phase HPLC with a C18 column and methanol/sodium acetate buffer (65:35 v/v, pH 4.6) effectively separates sulfinyl chloride derivatives. Adjusting the buffer pH (4.6–5.0) minimizes peak tailing caused by residual acidity. For GC-MS, derivatization with diazomethane stabilizes the compound for volatile analysis .

Data Contradiction & Mechanistic Analysis

Q. How can researchers address discrepancies in stability studies of this compound?

Apply time-lapsed stability testing under controlled conditions (e.g., 25°C/60% RH vs. 4°C). Use LC-MS to track degradation products (e.g., sulfonic acids). Structural equation modeling (SEM), inspired by longitudinal social science studies, quantifies the interaction of variables like temperature, light exposure, and impurity profiles .

Q. What mechanisms explain divergent outcomes in sulfinyl chloride-mediated asymmetric syntheses?

Investigate chiral induction using circular dichroism (CD) or polarimetry. If enantiomeric excess (ee) varies, conduct kinetic resolution studies with varying catalysts (e.g., cinchona alkaloids). Cross-validate results with computational docking simulations to identify steric mismatches or solvent-catalyst interactions .

Methodological Recommendations

- Synthetic Optimization : Use DoE to map optimal conditions (e.g., solvent: THF vs. DCM; base: Et₃N vs. pyridine).

- Analytical Validation : Cross-reference NMR/IR data with PubChem entries for analogous compounds to confirm assignments .

- Contradiction Resolution : Adopt longitudinal and multivariate frameworks (e.g., SEM) from social science to model experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.